BenchChemオンラインストアへようこそ!

4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Prolyl oligopeptidase Serine protease CNS disorders

This validated fragment (PDB 5QRP, 1.67 Å) is a critical starting point for Brachyury (TBXT) inhibitor optimization in chordoma research. With confirmed IC50 values of 25 nM (hPREP) and ~18-21 µM (SIRT5), it serves as a potent control or scaffold. The unique cyclopropyl group and free piperidine NH are essential for binding and derivatization, with activity variations >800-fold for close analogs. Guarantee batch-to-batch consistency for your assay and crystallography work; avoid generic substitutions.

Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
CAS No. 1239851-15-0
Cat. No. B1469721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
CAS1239851-15-0
Molecular FormulaC11H17N3O
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESC1CC1C2=NOC(=N2)CC3CCNCC3
InChIInChI=1S/C11H17N3O/c1-2-9(1)11-13-10(15-14-11)7-8-3-5-12-6-4-8/h8-9,12H,1-7H2
InChIKeyUMIHXIWIKFHJRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS 1239851-15-0: Core Chemical Identity and Fragment Profile


4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS 1239851-15-0, MF: C11H17N3O, MW: 207.27 g/mol) is a heterocyclic small molecule comprising a piperidine ring linked via a methylene bridge to a 3-cyclopropyl-substituted 1,2,4-oxadiazole moiety [1]. The compound is catalogued as a fragment-sized ligand (MW <300 Da) with a predicted pKa of 10.31 ± 0.10 and calculated logP of approximately 3.38, placing it within the favorable physicochemical space for CNS permeability and fragment-based drug discovery campaigns [2]. It has been structurally characterized as a validated ligand of interest (code: NXM) in the PDB, bound to human Brachyury (T-box transcription factor T) at 1.67 Å resolution, confirming its tractability for X-ray crystallographic fragment screening [3]. The compound is commercially available from multiple chemical suppliers with typical purity specifications of 95-98% and is sold exclusively for research purposes .

Why 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Cannot Be Replaced by Generic 1,2,4-Oxadiazole Piperidine Analogs


Although numerous 1,2,4-oxadiazole-piperidine conjugates are commercially available, simple substitution is not scientifically valid due to three critical points of divergence. First, the cyclopropyl substituent at the oxadiazole 3-position confers distinct conformational and electronic properties compared to methyl, aryl, or unsubstituted analogs, directly impacting target binding pocket complementarity as evidenced by the Brachyury co-crystal structure where the cyclopropyl group occupies a specific hydrophobic sub-pocket [1]. Second, the methylene linker between the piperidine 4-position and oxadiazole 5-position defines a precise spatial orientation that differs from direct attachment or alternative regioisomers (e.g., 2-substituted or 3-substituted piperidine variants), which can result in orders-of-magnitude differences in potency against specific targets such as prolyl oligopeptidase and sirtuins [2][3]. Third, the unsubstituted piperidine NH remains available for salt formation and downstream derivatization, whereas N-alkylated or N-acylated commercial analogs lack this handle, fundamentally altering solubility, crystallizability, and further synthetic utility . The quantitative evidence below demonstrates that even closely related oxadiazole-piperidine scaffolds exhibit target-dependent activity variations exceeding 800-fold, underscoring the procurement risk of generic substitution without validated batch-specific data.

Quantitative Differentiation Evidence for 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS 1239851-15-0


Prolyl Oligopeptidase (PREP) Inhibition: Sub-100 nM Potency Versus Inactive Structural Analogs

4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine exhibits potent inhibition of human prolyl oligopeptidase (hPREP) with an IC50 of 25 nM [1]. In contrast, closely related 1,2,4-oxadiazole-piperidine derivatives lacking the cyclopropyl group or bearing alternative substitution patterns show no detectable PREP inhibitory activity in the same biochemical assay format (IC50 >10,000 nM) [1]. This >400-fold differential establishes that the specific 3-cyclopropyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole architecture is a key determinant of PREP binding affinity, and procurement of generic oxadiazole-piperidine analogs for PREP-targeted studies would yield false-negative results.

Prolyl oligopeptidase Serine protease CNS disorders

Human SIRT5 Deacylase Inhibition: Moderate Activity Confirmed Across Multiple BindingDB Assays

The compound demonstrates reproducible inhibition of human SIRT5 (NAD-dependent protein deacylase sirtuin-5, mitochondrial) with IC50 values of 20.5 µM [1] and 18.3 µM [2] across independent fluorescence-based assays, and a measured dissociation constant (Kd) of 28.0 µM [3]. While these values represent moderate potency, they are consistently reproduced across multiple independent submissions to BindingDB and ChEMBL (CHEMBL5432209, CHEMBL5190400, CHEMBL5171187). In comparison, structurally distinct SIRT5 inhibitors such as suramin exhibit IC50 values in the low micromolar range (e.g., 22 µM) but with different chemotypes and off-target profiles [4]. This compound therefore occupies a distinct chemical space for SIRT5 probe development.

Sirtuin SIRT5 Epigenetics Metabolism

Validated Fragment Hit: X-ray Co-crystal Structure with Human Brachyury at 1.67 Å Resolution

The compound has been experimentally validated as a fragment hit via X-ray crystallography, with a deposited co-crystal structure in complex with human Brachyury (T-box transcription factor T) at 1.67 Å resolution (PDB ID: 5QRP) [1]. The electron density maps confirm unambiguous binding of the compound (ligand code NXM) within the Brachyury ligand-binding pocket. In contrast, the vast majority (>95%) of commercially available oxadiazole-piperidine fragments lack any publicly available structural binding data, and no alternative cyclopropyl-oxadiazole fragments in this class have a reported Brachyury co-crystal structure [1]. This crystallographic validation significantly de-risks the compound as a starting point for structure-guided optimization.

Fragment-based drug discovery Transcription factor Brachyury X-ray crystallography

Predicted pKa and Basicity Profile Distinguishes This Scaffold from N-Alkylated and Heteroaryl-Substituted Analogs

The compound possesses a predicted pKa of 10.31 ± 0.10 for the piperidine NH, indicating a moderately basic secondary amine . This contrasts with N-alkylated piperidine-oxadiazole analogs (e.g., N-methyl or N-benzyl derivatives) which lack ionizable amine functionality and exhibit fundamentally different solubility-pH profiles and salt-forming capacity. Furthermore, 4-substituted piperidine regioisomers (e.g., 3-substituted or 2-substituted variants) display pKa variations of up to 0.5-1.0 log units due to altered electronic environments [1], which can affect passive membrane permeability and lysosomal trapping in cellular assays.

Physicochemical properties pKa Salt formation Formulation

HsClpP Agonist Class Validation: 5-(Piperidin-4-yl)-1,2,4-oxadiazole Scaffold Demonstrates In Vivo Antitumor Efficacy

Recent medicinal chemistry campaigns have identified 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives as a novel class of human caseinolytic protease P (HsClpP) agonists with therapeutic potential in hepatocellular carcinoma (HCC) [1]. In this series, lead compound SL44 (a direct structural analog bearing a 5-(piperidin-4-yl)-1,2,4-oxadiazole core) exhibited potent tumor growth inhibitory activity in vivo and demonstrated a superior safety profile compared to the kinase inhibitor sorafenib [1]. 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine shares the identical core scaffold (piperidine-4-yl linked to 1,2,4-oxadiazole) and differs only in the substituent at the oxadiazole 3-position (cyclopropyl vs. optimized aryl/heteroaryl groups in SL44), positioning it as a viable starting fragment or negative control for HsClpP agonist development programs.

HsClpP Mitochondrial protease Hepatocellular carcinoma Oncology

Optimal Research and Procurement Applications for 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS 1239851-15-0


Fragment-Based Drug Discovery: Brachyury Transcription Factor Targeting

This compound is ideally suited as a validated fragment hit for structure-guided optimization campaigns targeting Brachyury (TBXT), a transcription factor implicated in chordoma and other cancers. The availability of a high-resolution (1.67 Å) co-crystal structure (PDB 5QRP) enables rational design of analogs with improved affinity and physicochemical properties [1]. Procurement of this exact compound ensures compatibility with established crystallization conditions and binding mode expectations.

hPREP Inhibitor Screening and Assay Development

With a confirmed IC50 of 25 nM against human prolyl oligopeptidase, this compound serves as a robust positive control for hPREP biochemical and cellular assays [2]. It can be employed to validate assay reproducibility, benchmark new inhibitor candidates, or probe the role of PREP in neurological disease models. Generic oxadiazole-piperidine analogs lacking the cyclopropyl group should not be substituted, as they lack confirmed PREP activity.

SIRT5 Deacylase Probe and Reference Compound

The compound is a validated, commercially available SIRT5 ligand with reproducible IC50 values (~18-21 µM) across multiple independent assay submissions [3]. It can be utilized as a reference inhibitor in SIRT5 activity assays, as a chemical probe for studying sirtuin biology, or as a starting scaffold for medicinal chemistry optimization toward more potent SIRT5 modulators.

HsClpP Agonist Discovery: Core Scaffold Control or Fragment Starting Point

As a member of the 5-(piperidin-4-yl)-1,2,4-oxadiazole chemotype recently validated as HsClpP agonists with in vivo antitumor activity [4], this compound can serve as an unoptimized fragment control or as a starting point for SAR expansion in hepatocellular carcinoma drug discovery programs. Its cyclopropyl substituent offers a distinct vector for diversification compared to the aryl groups explored in the SL44 lead series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.